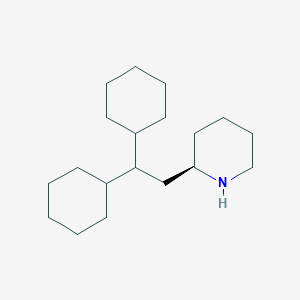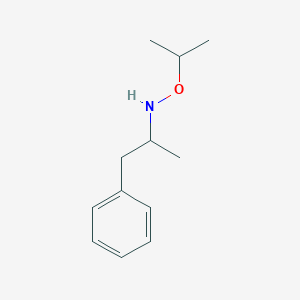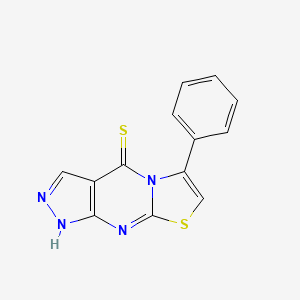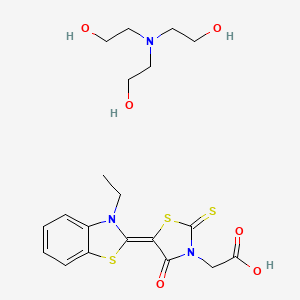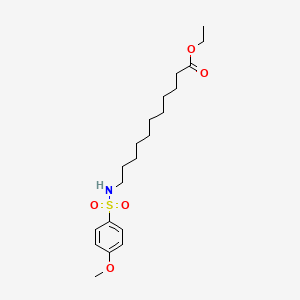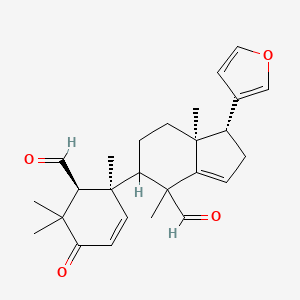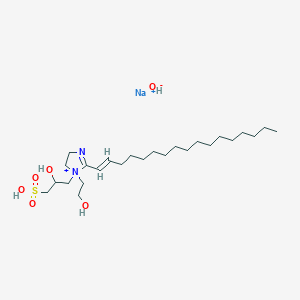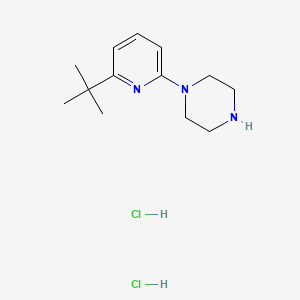
Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . For the specific synthesis of Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride, the key steps include the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, batch reactors, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors in the central nervous system, such as the α1B, 5-HT1A, and D2 receptors, to exert its anxiolytic and antidepressant effects . The compound may also interact with enzymes and other proteins involved in various biological processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperazine, 1-(6-(1,1-dimethylethyl)-2-pyridinyl)-, dihydrochloride include other piperazine derivatives such as:
1-Boc-piperazine: Used as a protecting group in organic synthesis.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: Utilized in the development of targeted protein degradation molecules.
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which imparts unique biological activities and potential therapeutic applications. Its ability to interact with multiple receptors and pathways makes it a versatile compound for scientific research and potential drug development .
Properties
CAS No. |
120144-96-9 |
|---|---|
Molecular Formula |
C13H23Cl2N3 |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
1-(6-tert-butylpyridin-2-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H21N3.2ClH/c1-13(2,3)11-5-4-6-12(15-11)16-9-7-14-8-10-16;;/h4-6,14H,7-10H2,1-3H3;2*1H |
InChI Key |
WDXHOSVCIZZLLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CC=C1)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)
